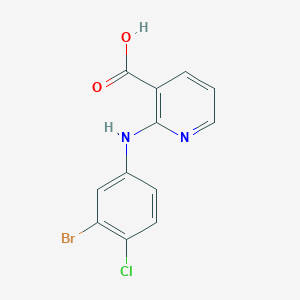
2-(3-Bromo-4-chloroanilino)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(3-Bromo-4-chloroanilino)pyridine-3-carboxylic acid" is a multifunctional molecule that contains a pyridine ring, which is a common structure in many pharmaceuticals and agrochemicals. The presence of both bromo and chloro substituents on the aniline and pyridine rings, respectively, suggests that this compound could serve as a versatile intermediate for further chemical modifications. The carboxylic acid moiety adds to its reactivity, making it a potential candidate for the formation of amides, esters, and other derivatives .
Synthesis Analysis
The synthesis of related pyridine carboxylic acid derivatives often involves metalation and functionalization of halogenated pyridines. For instance, 2-bromo-6-(trifluoromethyl)pyridine can be converted into various carboxylic acids through selective deprotonation and subsequent carboxylation . Similarly, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid involves a series of reactions starting from 2,3-dichloropyridine, including hydrazining, ester-bromination, oxidation, and hydrolysis . These methods could potentially be adapted for the synthesis of 2-(3-Bromo-4-chloroanilino)pyridine-3-carboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated pyridine derivatives is characterized by the positions of the halogen substituents, which can significantly influence the reactivity and properties of the molecule. For example, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined using X-ray diffraction, revealing details about bond lengths, angles, and crystal packing . These structural insights are crucial for understanding the reactivity patterns and designing further functionalization reactions.
Chemical Reactions Analysis
The reactivity of halogenated pyridine carboxylic acids often involves nucleophilic substitution reactions, where the halogen atoms can be replaced by various nucleophiles. For example, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine leads to the formation of different products depending on the reaction conditions . The presence of bromo and chloro groups in 2-(3-Bromo-4-chloroanilino)pyridine-3-carboxylic acid would likely allow for similar nucleophilic substitutions, enabling the synthesis of a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridine carboxylic acids are influenced by their functional groups. The carboxylic acid group typically increases solubility in polar solvents and provides a site for reactions such as esterification and amidation. The halogen atoms, particularly bromine and chlorine, can participate in various chemical reactions, including oxidative addition and palladium-catalyzed coupling reactions. These properties are essential for the practical application and further functionalization of the compound .
Aplicaciones Científicas De Investigación
Reactive Extraction and Separation Techniques
2-(3-Bromo-4-chloroanilino)pyridine-3-carboxylic acid, a variant of pyridine-carboxylic acids, has applications in the field of reactive extraction and separation techniques. Datta and Kumar (2014) investigated the use of pyridine-2-carboxylic acid (a related compound) in the production of pharmaceuticals, herbicides, and metal salts for nutritional supplements. They emphasized the importance of an appropriate extractant-diluent system for efficient recovery of such acids from dilute aqueous solutions like fermentation broth, minimizing toxicity (Datta & Kumar, 2014).
Functionalization in Organic Synthesis
The compound is also relevant in organic synthesis, particularly in functionalization processes. Cottet et al. (2004) demonstrated the conversion of various chloro-, bromo-, and iodo(trifluoromethyl)pyridines into carboxylic acids, a process that could potentially be applied to 2-(3-Bromo-4-chloroanilino)pyridine-3-carboxylic acid for the synthesis of novel compounds (Cottet et al., 2004).
Enzymatic Production and Extraction Efficiency
Kumar and Babu (2009) explored the enzymatic production and reactive extraction of pyridine-3-carboxylic acid, another related compound. Their research focused on the extraction efficiency, influenced by various factors such as diluent, extractant composition, and initial acid concentration, which could be pertinent to the extraction and production of 2-(3-Bromo-4-chloroanilino)pyridine-3-carboxylic acid (Kumar & Babu, 2009).
Antimicrobial Activities and DNA Interactions
The compound's derivatives have potential in antimicrobial applications. Tamer et al. (2018) characterized pyridine-2-carboxylic acid and its derivatives using spectroscopic techniques and DFT calculations, assessing their antibacterial activities against various bacteria and yeast strains. Such studies suggest potential antimicrobial applications for derivatives of 2-(3-Bromo-4-chloroanilino)pyridine-3-carboxylic acid (Tamer et al., 2018).
Propiedades
IUPAC Name |
2-(3-bromo-4-chloroanilino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O2/c13-9-6-7(3-4-10(9)14)16-11-8(12(17)18)2-1-5-15-11/h1-6H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVLNBVGIFIILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-chloroanilino)pyridine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

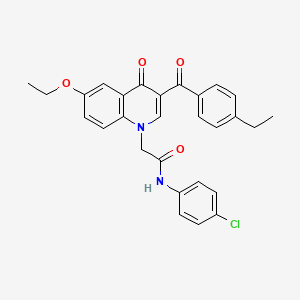
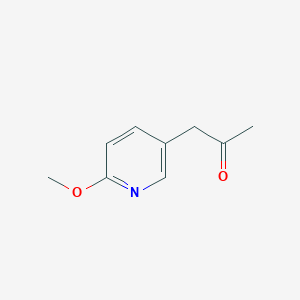
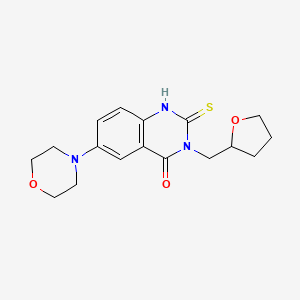
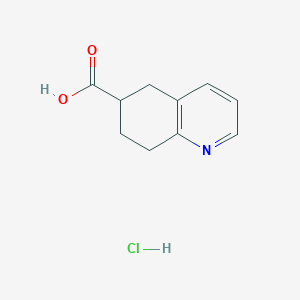

![4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3009191.png)
![2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3009194.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B3009195.png)
![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3009196.png)
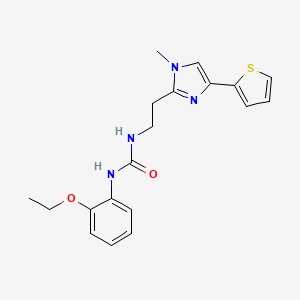
![Tert-butyl 7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B3009199.png)
![1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B3009200.png)
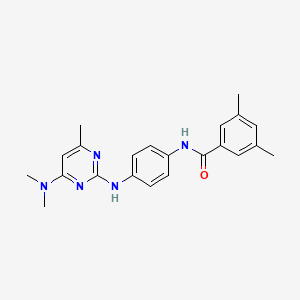
![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3009203.png)